Methyl 2-(3-oxoprop-1-en-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-oxoprop-1-en-1-yl)benzoate: is an organic compound with the molecular formula C11H10O3 It is a derivative of benzoic acid and is characterized by the presence of a methyl ester group and a 3-oxoprop-1-en-1-yl substituent on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(3-oxoprop-1-en-1-yl)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-(3-oxoprop-1-en-1-yl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(3-oxoprop-1-en-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzoate esters.
Scientific Research Applications
Chemistry: Methyl 2-(3-oxoprop-1-en-1-yl)benzoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis. It may also serve as a model compound for investigating the metabolism of ester-containing drugs.
Medicine: The compound’s derivatives have potential applications in medicinal chemistry. They can be modified to create new drug candidates with improved pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable for creating polymers and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 2-(3-oxoprop-1-en-1-yl)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The compound’s reactivity with nucleophiles and electrophiles allows it to modify biological molecules, potentially affecting enzyme activity and cellular processes.
Comparison with Similar Compounds
- Methyl 4-(3-oxoprop-1-en-1-yl)benzoate
- Methyl 2-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate
- Methyl 2-(3-oxoprop-1-yn-1-yl)benzoate
Comparison: Methyl 2-(3-oxoprop-1-en-1-yl)benzoate is unique due to its specific substitution pattern on the benzene ring. This structural feature influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for distinct applications in research and industry.
Properties
CAS No. |
78024-61-0 |
---|---|
Molecular Formula |
C11H10O3 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
methyl 2-[(E)-3-oxoprop-1-enyl]benzoate |
InChI |
InChI=1S/C11H10O3/c1-14-11(13)10-7-3-2-5-9(10)6-4-8-12/h2-8H,1H3/b6-4+ |
InChI Key |
NMMONMOXYJIGLW-GQCTYLIASA-N |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1/C=C/C=O |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.